molecular formula C20H18N4O2 B5838788 1,1'-(1,3-Phenylene)bis(3-phenylurea)

1,1'-(1,3-Phenylene)bis(3-phenylurea)

Cat. No.: B5838788
M. Wt: 346.4 g/mol
InChI Key: MKIXMKFINFXEDT-UHFFFAOYSA-N
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Description

1,1’-(1,3-Phenylene)bis(3-phenylurea) is an organic compound with the molecular formula C20H18N4O2. It is a bis-urea derivative, characterized by the presence of two urea groups attached to a central phenylene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-(1,3-Phenylene)bis(3-phenylurea) can be synthesized through the reaction of 1,3-phenylenediamine with phenyl isocyanate. The reaction typically involves heating the reactants in a suitable solvent, such as dichloromethane, under reflux conditions for several hours. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for 1,1’-(1,3-Phenylene)bis(3-phenylurea) are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(1,3-Phenylene)bis(3-phenylurea) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents under mild conditions.

    Complexation: The compound can be mixed with metal salts or anionic species in solvents like water or methanol to form stable complexes.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted urea derivatives can be formed.

    Complexes: Stable metal or anion complexes with distinct structural and chemical properties.

Scientific Research Applications

1,1’-(1,3-Phenylene)bis(3-phenylurea) has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 1,1’-(1,3-Phenylene)bis(3-phenylurea) exerts its effects involves its ability to form hydrogen bonds and interact with various molecular targets. The urea groups can engage in hydrogen bonding with anions, metal ions, and other molecules, facilitating complex formation and molecular recognition . These interactions are crucial in its applications in coordination chemistry, molecular biology, and material science.

Comparison with Similar Compounds

Uniqueness: 1,1’-(1,3-Phenylene)bis(3-phenylurea) is unique due to its specific arrangement of urea groups on the 1,3-phenylene ring, which influences its hydrogen bonding capabilities and complexation behavior. This distinct structure allows it to form stable complexes with certain anions and metal ions, making it valuable in various research applications .

Properties

IUPAC Name

1-phenyl-3-[3-(phenylcarbamoylamino)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c25-19(21-15-8-3-1-4-9-15)23-17-12-7-13-18(14-17)24-20(26)22-16-10-5-2-6-11-16/h1-14H,(H2,21,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIXMKFINFXEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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